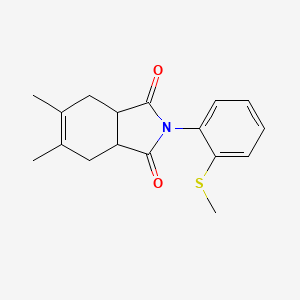
5,6-dimethyl-2-(2-(methylthio)phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-dimethyl-2-(2-(methylthio)phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a fascinating organic compound with a unique structure that includes both an isoindole and a phenyl group
準備方法
The synthesis of 5,6-dimethyl-2-(2-(methylthio)phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step reactions. The initial steps often include the formation of intermediate compounds that gradually build up to the final structure. Key reaction conditions may involve controlled temperatures, specific catalysts, and solvents that facilitate the formation of the isoindole ring and the attachment of the methylthio group.
化学反応の分析
This compound can undergo various types of chemical reactions:
Oxidation: Common reagents include potassium permanganate or chromium trioxide, often resulting in the formation of oxidized derivatives with altered functional groups.
Reduction: Reduction reactions typically involve reagents like lithium aluminium hydride, leading to more hydrogenated forms of the original compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl group, introducing different functional groups based on the reagents used.
科学的研究の応用
5,6-dimethyl-2-(2-(methylthio)phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has diverse applications:
Chemistry: Utilized in studying reaction mechanisms and synthetic pathways.
Biology: Explored for its interactions with biological molecules and potential biochemical activities.
Medicine: Investigated for possible pharmaceutical applications, such as drug precursors or active ingredients.
作用機序
The compound's mechanism of action involves interaction with specific molecular targets, often through binding to particular receptors or enzymes. This binding can trigger a cascade of biochemical reactions that lead to the compound’s observed effects. Key pathways may include modulation of signal transduction or metabolic processes.
類似化合物との比較
Compared to other isoindole derivatives, 5,6-dimethyl-2-(2-(methylthio)phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of functional groups that impart distinct chemical and physical properties. Similar compounds might include other tetrahydroisoindole derivatives, but none possess the same exact substituent pattern, which can lead to different reactivity and applications.
Hope that piques your interest!
生物活性
5,6-Dimethyl-2-(2-(methylthio)phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is an isoindole derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H19NO2S
- Molecular Weight : Approximately 301.4 g/mol
- Structure : The compound features a unique arrangement of functional groups that contribute to its biological activity.
Biological Activities
Research indicates that compounds within the isoindole family exhibit a range of biological activities:
- Anticancer Activity : Isoindole derivatives have shown significant antiproliferative effects against various cancer cell lines. For instance, studies have indicated that similar compounds can inhibit the growth of MCF-7 breast cancer cells .
- Anti-inflammatory Effects : The compound has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation. Some derivatives have demonstrated greater COX-2 inhibition compared to meloxicam, a standard anti-inflammatory drug .
- Neuroprotective Properties : Isoindole derivatives are being explored for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's disease. They may inhibit acetylcholinesterase and modulate inflammatory pathways associated with neurodegeneration .
The mechanism of action for this compound involves interactions with specific molecular targets:
- Binding Affinities : The compound's structure allows it to bind effectively to various receptors and enzymes involved in inflammatory and proliferative pathways.
- Signal Transduction Modulation : It may modulate signal transduction pathways that lead to reduced inflammation and cell proliferation.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methyl-2-(methylthio)phenylisoindole | Methyl group at position 5 | Anticancer activity |
| 6-Methoxy-3a-hydroxyisoindole | Methoxy group instead of methylthio | Neuroprotective effects |
| 4-Methylisoindole | Lacks tetrahydro structure | Moderate cytotoxicity |
Case Studies and Research Findings
- In Vitro Studies : A study on isoindole derivatives showed significant antiproliferative activity in MCF-7 breast cancer cells with IC50 values indicating potent effects .
- Inhibition of COX Enzymes : Research highlighted that certain isoindole derivatives exhibited strong inhibition of COX enzymes (both COX-1 and COX-2), suggesting their potential as anti-inflammatory agents .
- Oxidative Stress Scavenging : Compounds similar to this compound have demonstrated the ability to scavenge reactive oxygen species (ROS), indicating antioxidant properties that could be beneficial in various pathological conditions .
特性
IUPAC Name |
5,6-dimethyl-2-(2-methylsulfanylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-10-8-12-13(9-11(10)2)17(20)18(16(12)19)14-6-4-5-7-15(14)21-3/h4-7,12-13H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKCSAZTWGTXAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













